CCT007093

概要

説明

科学的研究の応用

CCT007093 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of PPM1D and its effects on various biochemical pathways.

Biology: Employed in cell biology to investigate the role of PPM1D in cell cycle regulation, DNA damage response, and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells overexpressing PPM1D.

Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and compounds

作用機序

CCT007093は、PPM1Dの活性を阻害することによって効果を発揮します。この阻害は、p38キナーゼ経路の活性化につながり、それが癌細胞のアポトーシスを誘導します。この化合物は、PPM1Dを過剰発現する細胞を選択的に標的とするため、癌治療の有望な候補となっています。 さらに、this compoundはmTORC1経路を活性化することが示されており、肝切除後の肝細胞の増殖を促進します .

類似の化合物との比較

This compoundは、PPM1D阻害の特異性においてユニークです。類似の化合物には以下が含まれます。

CCT137690: 異なる化学構造を持つ別のPPM1D阻害剤。

CCT036477: PPM1Dに対する同様の阻害効果を持つが、薬物動態が異なる化合物。

CVT-10216: PPM1Dも標的とする構造的に異なる化合物.

This compoundは、PPM1Dの強力な阻害と、このホスファターゼを過剰発現する癌細胞におけるアポトーシスを選択的に誘導する能力により際立っています .

生化学分析

Biochemical Properties

CCT007093 plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatase 1D (PPM1D) . This inhibition can activate the mTORC1 pathway and enhance hepatocyte proliferation after hepatectomy . The compound interacts with enzymes such as mTOR, p70S6K, and S6, leading to increased phosphorylation levels .

Cellular Effects

This compound has been observed to have specific effects on various types of cells. For instance, it shows specificity for MCF-7 cells, reducing their viability by 40% after 2 days with no observable effect on the growth of HeLa cells . It influences cell function by inducing P38 phosphorylation in MCF-7 cells, which are sensitive to PPM1D inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PPM1D inhibitor. It significantly increases the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) are also up-regulated . This suggests that this compound exerts its effects at the molecular level through binding interactions with these biomolecules and changes in their phosphorylation states .

Dosage Effects in Animal Models

In animal models, this compound (at a dosage of 6.4 mg/kg) has been shown to enhance liver regeneration and increase the survival rate of mice following major hepatectomy .

Metabolic Pathways

This compound is involved in the mTORC1 pathway . By inhibiting PPM1D, it can activate this pathway and enhance hepatocyte proliferation .

Subcellular Localization

Given its role as a PPM1D inhibitor and its involvement in the mTORC1 pathway, it is likely that it localizes to areas of the cell where these proteins and pathways are active .

準備方法

合成経路と反応条件

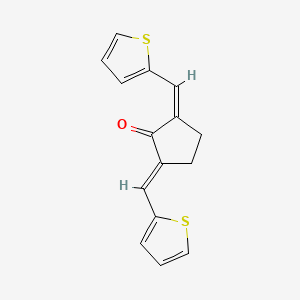

CCT007093の合成は、チエニリデンシクロペンタノン構造の形成を含みます。主なステップには、特定の反応条件下でのチオフェン誘導体とシクロペンタノンの縮合が含まれます。 詳細な合成経路と反応条件は一般的に企業秘密であり、製造元によって異なる場合があります .

工業的生産方法

This compoundの工業的生産方法は、パブリックドメインでは広く文書化されていません。 大規模合成は、収率、純度、および費用対効果の最適化を伴い、実験室合成と同様の原理に従う可能性が高いです .

化学反応の分析

反応の種類

CCT007093は主に、チエニリデンシクロペンタノン化合物に典型的な反応を起こします。これらには以下が含まれます。

酸化: この化合物は、特にチオフェン環において酸化反応を起こす可能性があります。

還元: 還元反応は、シクロペンタノン環のカルボニル基で起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアルコールまたはアルカンが生成される可能性があります .

科学研究における用途

This compoundは、次のような幅広い科学研究用途を持っています。

化学: PPM1Dの阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞生物学において、PPM1Dの細胞周期調節、DNA損傷応答、およびアポトーシスにおける役割を調査するために使用されます。

医学: PPM1Dを過剰発現する癌細胞を選択的に殺す能力により、癌治療の可能性のある治療薬として研究されています。

類似化合物との比較

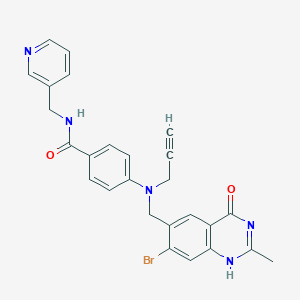

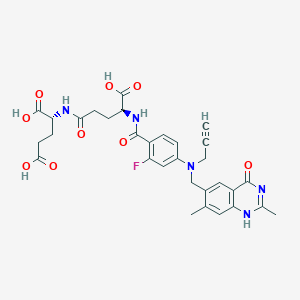

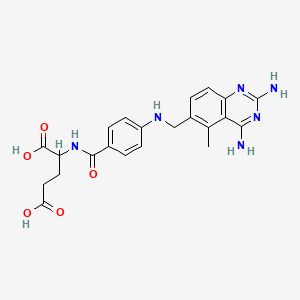

CCT007093 is unique in its specificity for PPM1D inhibition. Similar compounds include:

CCT137690: Another PPM1D inhibitor with a different chemical structure.

CCT036477: A compound with similar inhibitory effects on PPM1D but different pharmacokinetic properties.

CVT-10216: A structurally distinct compound that also targets PPM1D.

This compound stands out due to its potent inhibition of PPM1D and its ability to selectively induce apoptosis in cancer cells overexpressing this phosphatase .

特性

IUPAC Name |

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176957-55-4 | |

| Record name | CCT007093 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCT007093?

A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]

Q2: What are some of the downstream effects of this compound treatment in cancer cells?

A2: this compound treatment has been shown to:

- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]

- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []

- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]

- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []

Q3: Which types of cancers have been studied in relation to this compound treatment?

A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:

- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]

- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]

- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []

- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]

- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

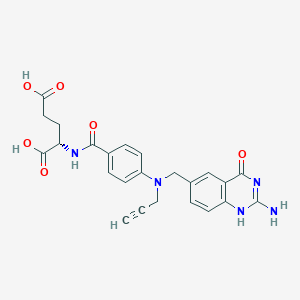

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)